![molecular formula C12H11ClN2O B2887817 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 101771-62-4](/img/structure/B2887817.png)
1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole” is a complex organic molecule. It is related to the class of compounds known as benzoyl chlorides . Benzoyl chlorides are used as intermediates in the synthesis of a wide range of organic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of benzoyl chloride with other reagents . For example, a method for producing chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Scientific Research Applications
Antibacterial Activities
Pyrazole-containing Schiff bases, including compounds related to "1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole," have been synthesized and characterized, demonstrating moderate to good antibacterial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes. These compounds highlight the potential of pyrazole derivatives in developing new antibacterial agents (Asiri & Khan, 2010).
Anticorrosive Properties
Research on pyrazole-type organic compounds, including derivatives of 3,5-dimethylpyrazole, has indicated their effectiveness as corrosion inhibitors for steel in acidic environments. These studies suggest the utility of pyrazole derivatives in protecting metals against corrosion, an important consideration in industrial applications (Tebjji et al., 2005).
Coordination Chemistry
Pyrazole derivatives have been utilized in the synthesis of organometallic coordination polymers, demonstrating the versatility of these compounds in forming complex structures with metal ions. Such research paves the way for the development of new materials with potential applications in catalysis, magnetic materials, and molecular electronics (Babadeev & Stroganova, 2020).
Molecular Structure and Reactivity
Studies on the reaction of pyrazole derivatives with various reagents have explored their structural and electronic properties, providing insights into their reactivity and potential applications in designing novel compounds with specific physical or chemical characteristics. These investigations contribute to the broader understanding of pyrazole chemistry and its implications for future scientific research (Khan et al., 2020).
Mechanism of Action
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can undergo reactions at the benzylic position, which may result in various molecular transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. Attention should be paid to the potential problem caused by its degradation products .
properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARJJCVPPPWSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321707 |
Source
|
Record name | (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
101771-62-4 |
Source
|
Record name | (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.